Odoratin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

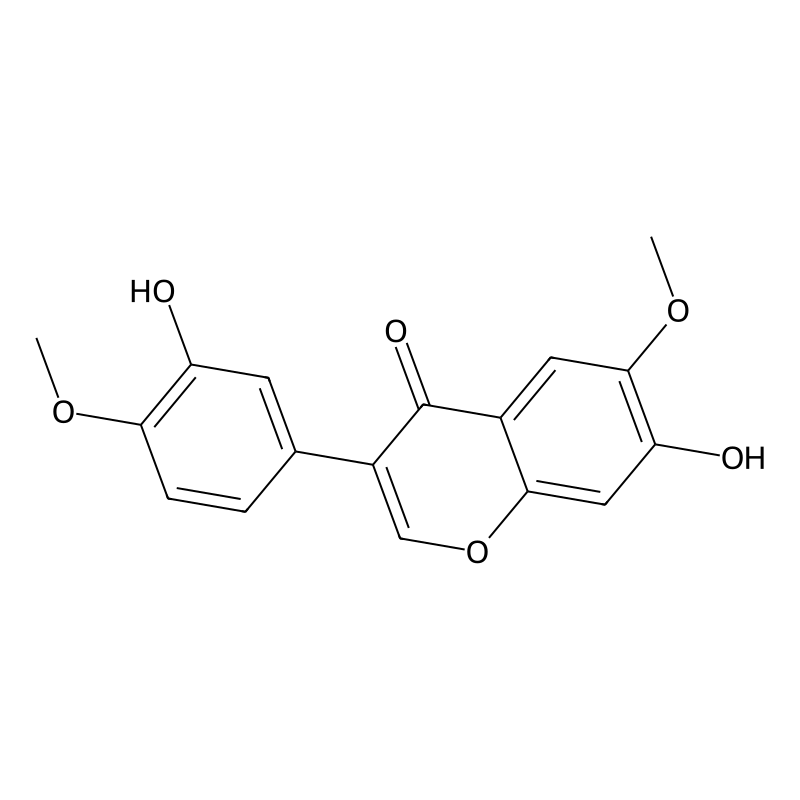

Odoratin is a chemical compound classified as a chalcone, specifically identified as 2′-hydroxy-4,4′,5′,6′-tetramethoxy chalcone. Its molecular formula is and it has a molecular weight of approximately 344 g/mol. The compound is characterized by its orange color and has been isolated from the leaves of the plant Eupatorium odoratum as well as Cedrela odorata. The structure of odoratin features multiple methoxy groups that contribute to its unique properties and biological activities .

- Oxidation: This compound can be oxidized to form various oxidized derivatives, which may affect its biological activity.

- Diels-Alder Reaction: As a conjugated diene, odoratin can participate in Diels-Alder reactions, forming six-membered rings with dienophiles under suitable conditions .

- Electrophilic Aromatic Substitution: The presence of hydroxyl and methoxy groups makes odoratin susceptible to electrophilic substitutions, which can modify its aromatic system and potentially enhance its biological properties.

Odoratin exhibits a range of biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential health benefits.

- Antimicrobial Activity: Studies indicate that odoratin possesses antimicrobial properties against various pathogens.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases .

The synthesis of odoratin can be achieved through various methods:

- Natural Extraction: It can be isolated from plant sources such as Eupatorium odoratum using solvent extraction techniques followed by chromatographic purification.

- Synthetic Approaches: Laboratory synthesis involves the condensation of appropriate aldehydes with ketones under acidic conditions, often utilizing methoxy groups to achieve the desired chalcone structure. Synthetic routes have been optimized to yield high purity and yield .

Odoratin has several applications across different fields:

- Pharmaceuticals: Due to its biological activities, odoratin is explored for potential use in drug development, particularly for anti-inflammatory and antimicrobial therapies.

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in cosmetic formulations aimed at skin protection and anti-aging.

- Food Industry: As a natural antioxidant, it may be used in food preservation to enhance shelf life by preventing oxidative degradation .

Studies on odoratin's interactions with biological systems have revealed significant insights:

- Protein Binding: Research indicates that odoratin can bind to specific proteins, influencing their activity and potentially altering metabolic pathways.

- Cellular Mechanisms: Interaction studies have shown that odoratin may induce apoptosis or autophagy in cancer cells, highlighting its potential as an anticancer agent .

Several compounds share structural or functional similarities with odoratin. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Isosakuranetin | Flavonone | Exhibits similar antioxidant properties. |

| Chalcone | Chalcone | Basic structure similar; different substituents. |

| 2′-Hydroxychalcone | Chalcone | Hydroxyl group influences solubility and reactivity. |

| 4-Hydroxychalcone | Chalcone | Shares the hydroxyl group but differs in methoxy substitution. |

Odoratin's uniqueness lies in its specific arrangement of methoxy groups and hydroxyl functionality, which enhances its solubility and bioactivity compared to these similar compounds .